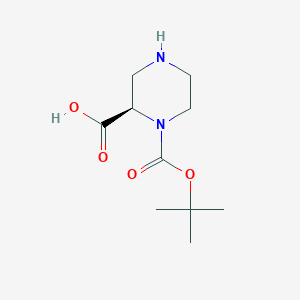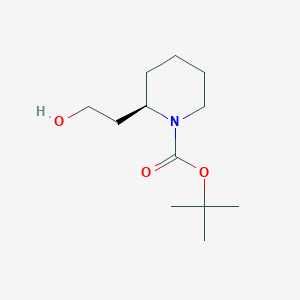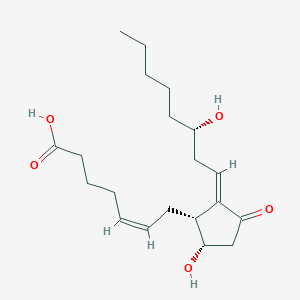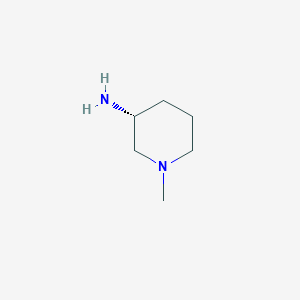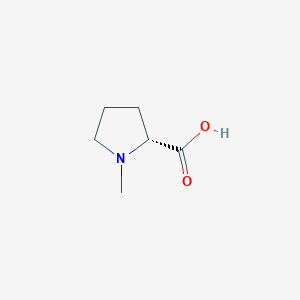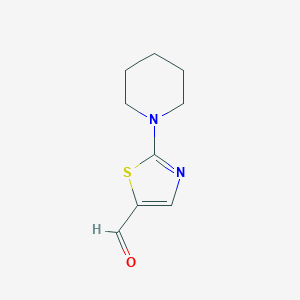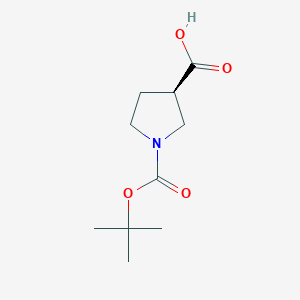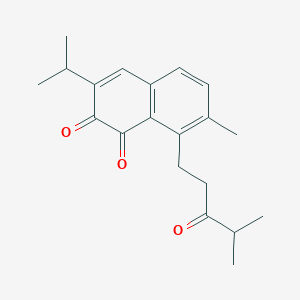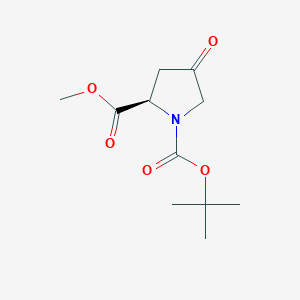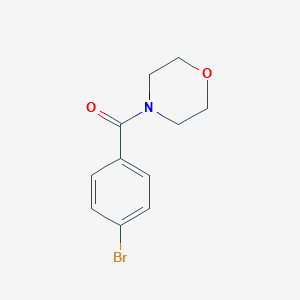
(4-溴苯基)(吗啉基)甲酮
概述
描述
The compound "(4-Bromophenyl)(morpholino)methanone" is a brominated aromatic ketone with a morpholine moiety. While the specific compound is not directly studied in the provided papers, related compounds with bromophenyl and morpholino groups have been synthesized and analyzed for various biological activities and structural properties.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of a brominated aromatic precursor with a morpholine-containing compound. For instance, the synthesis of a bioactive heterocycle with a morpholine ring was achieved by reacting 3-(piperidin-4-yl)benzo[d]isoxazole with morpholine . Another example is the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine . These methods often involve cyclization reactions, reduction, and acidification steps, highlighting the versatility of bromophenyl compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of bromophenyl morpholine derivatives is often confirmed using techniques such as IR, 1H NMR, LC-MS, and X-ray diffraction studies . These compounds can crystallize in various crystal systems, and their rings can adopt different conformations, such as chair or planar conformations, depending on the specific structure of the compound .
Chemical Reactions Analysis
Bromophenyl compounds can undergo various chemical reactions, including bromination, O-demethylation , and Crossed-Aldol condensation . The reactivity of these compounds can be influenced by the presence of the morpholine group and the specific substituents on the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl morpholine derivatives can be characterized by their melting points, solubility, and spectral data . The presence of intermolecular hydrogen bonds, such as C—H…O and C—H…N, can contribute to the stability of the molecules . Additionally, substituent effects on these compounds have been studied using statistical analysis to understand the influence on functional group frequencies .
Relevant Case Studies
Several of the synthesized bromophenyl morpholine derivatives have been evaluated for their biological activities. For example, some compounds have shown antiproliferative activity against cancer cell lines , while others have been tested for their antimicrobial activities . Moreover, bromophenyl derivatives have been investigated for their potential as enzyme inhibitors and antioxidants, demonstrating significant inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, as well as potent antioxidant power .
科学研究应用
合成和表征
化合物(4-溴苯基)(吗啉基)甲酮已被合成并用于各种科学目的的研究。例如,通过溴化和去甲基化等过程合成了含溴衍生物,得到具有潜在抗氧化性质的化合物(Çetinkaya等,2012)。此外,分子(4-((5-氯-4-(甲氨基)嘧啶-2-基)氨基)-3-[11C]甲氧基苯基)(吗啉基)甲酮已被制备并作为PET探针用于在帕金森病中成像LRRK2酶,突显了其在神经学研究中的重要性(Wang et al., 2017)。
化学性质和应用
除了合成外,类似化合物的化学结构和性质也得到了广泛研究。通过X射线衍射确认了衍生物3-氨基-4-吗啉基-1H-吲唑-1-基(3-氟苯基)甲酮的分子结构,并且它对多种癌细胞系的增殖具有显著的抑制作用(Tang & Fu, 2018)。对12-甲氧基-15-(4-吗啉基)波多卡尔-8,11,13-三烯-15-酮的研究揭示了其晶体结构,为理解其相互作用和在各个领域的潜在应用奠定了基础(Bakare等,2005)。
生物医学研究
该化合物及其衍生物在生物医学研究中也具有潜力。合成新型吗啉基偶联苯酮类似物并评估其对肿瘤发展的抑制作用为潜在的治疗应用提供了宝贵的见解(Al‐Ghorbani等,2017)。对吗啉基脲类化合物的研究,这是一类新型的17-β-羟基类固醇脱氢酶(AKR1C3)抑制剂,进一步强调了(4-溴苯基)(吗啉基)甲酮衍生物在激素相关癌症和白血病药物发现中的潜力(Flanagan et al., 2014)。
安全和危害
属性
IUPAC Name |
(4-bromophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAGZJAFWFNHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336311 | |
| Record name | (4-Bromophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(morpholino)methanone | |
CAS RN |
127580-92-1 | |
| Record name | (4-Bromophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromobenzoyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


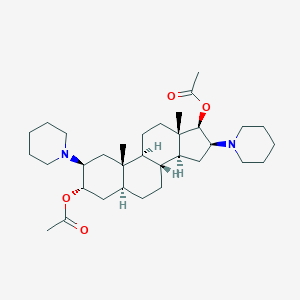
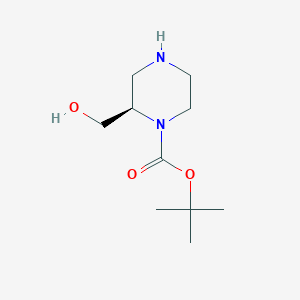
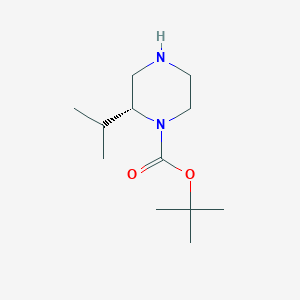
![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)
